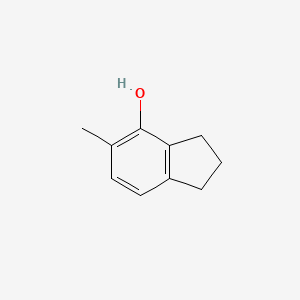

5-Methylindan-4-ol

Beschreibung

Contextualization within Indanol Chemical Research

The study of 5-Methylindan-4-ol is situated within the broader context of indanol chemistry. Indanols, as a class, are recognized for their utility as versatile intermediates in organic synthesis. For instance, aromatic alcohols like 1-indanol (B147123) are valuable compounds for the fine chemical industry. researchgate.net The selective reduction of related compounds like 1-indanone (B140024) to produce 1-indanol is a focus of sustainable production strategies for biologically active materials. researchgate.net

A significant area of indanol research involves the synthesis and application of chiral indanol derivatives. For example, cis-1-amino-2-indanol is a critical building block for various ligands, catalysts, and chiral auxiliaries used in asymmetric synthesis. nih.gov Furthermore, the indanol skeleton has been incorporated into numerous bioactive structures, highlighting its importance in medicinal chemistry. nih.gov

Research has also delved into the conformational properties of the indan (B1671822) scaffold. The five-membered aliphatic ring of indan and its derivatives can undergo a large-amplitude puckering motion. rsc.org Studies combining UV laser spectroscopy and quantum chemistry calculations have been used to investigate the conformational isomers of indanols like 2-indanol (B118314), revealing how intramolecular forces, such as hydrogen bonding, can influence the puckering potential of the five-membered ring. aip.org This fundamental research into the structure and behavior of the indanol framework provides a basis for understanding the properties and reactivity of substituted derivatives like this compound.

Historical Perspectives on Methylindanol Research

The investigation of phenolic compounds has a long history, dating back to the 19th century with the use of phenol (B47542) as an antiseptic in surgery. e-bookshelf.deeverand.com This foundational work spurred the study of a vast array of phenolic derivatives. The specific synthesis of various methyl-substituted indanols is a more recent development within this broader field. Research literature indicates that this compound, along with several other isomers such as 1-, 2-, 6-, and 7-methylindan-4-ol, were first prepared as part of a systematic study of methylindanols and related phenols. researchgate.netresearchgate.net This work aimed to expand the library of available indanol derivatives for further investigation and application. The development of synthetic routes to these specific isomers was a crucial step, enabling subsequent research into their chemical properties and potential uses.

Significance of the this compound Scaffold in Chemical Sciences

The significance of the this compound scaffold, and the broader methylindan framework, lies in its utility as a structural motif for constructing more complex and often biologically active molecules. The indan core provides a rigid bicyclic system that can be strategically functionalized.

For example, the related compound 5-methylindan-1-one serves as a key starting material in the multi-step synthesis of dilemmaones A and B, which are naturally occurring tricyclic indole (B1671886) alkaloids. nih.gov This demonstrates how the methylindan scaffold can be elaborated through chemical transformations to build intricate molecular architectures.

Furthermore, derivatives of methylindanol have been explored for their pharmacological potential. In one study, a derivative described as erythro-1-(7-methylindan-4-yloxy)-3-(isopropylamino)-butan-2-ol was investigated for its interaction with biological receptors. dpi.qld.gov.au Another research effort focused on a 4-methylindan analog as a potent ligand for α2-adrenoceptors. researchgate.net These studies underscore the importance of the methylindan scaffold in medicinal chemistry and drug design, where it can serve as a template for developing selective receptor agonists or antagonists. The specific substitution pattern of this compound offers a unique combination of a phenolic hydroxyl group and a methyl group on the aromatic ring, providing distinct electronic and steric properties for further chemical modification and exploration in various scientific applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKSUDKRHFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174174 | |

| Record name | 5-Methylindan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20294-31-9 | |

| Record name | 2,3-Dihydro-5-methyl-1H-inden-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020294319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Methylindan 4 Ol and Its Derivatives

Established Synthetic Routes to 5-Methylindan-4-ol

Reduction of 5-Methylindan-4-one Precursors

The most direct and common method for preparing this compound is through the reduction of its corresponding ketone, 5-methylindan-4-one. This transformation can be efficiently carried out using various reducing agents. ontosight.ai

One of the most frequently employed reagents for this purpose is sodium borohydride (B1222165) (NaBH₄). ontosight.ai This reagent is favored for its mild reaction conditions and high selectivity in reducing ketones in the presence of other functional groups. Another effective reducing agent is lithium aluminium hydride (LiAlH₄), which is more powerful and can be used for less reactive ketones.

The general reaction scheme involves the treatment of 5-methylindan-4-one with the chosen reducing agent in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or diethyl ether or tetrahydrofuran (B95107) for LiAlH₄. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to quench the excess reagent and isolate the desired this compound.

| Precursor | Reducing Agent | Solvent | Product |

| 5-Methylindan-4-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 5-Methylindan-4-one | Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether/THF | This compound |

Approaches from Indan (B1671822) and Related Indan Derivatives

Synthesizing this compound can also commence from indan or its derivatives through multi-step sequences. A common strategy involves the Friedel-Crafts acylation of a substituted benzene (B151609) derivative, followed by cyclization to form the indanone ring system, which can then be reduced.

For instance, starting from toluene, a Friedel-Crafts reaction with a suitable acylating agent can introduce a side chain that, upon intramolecular cyclization, yields a methyl-substituted indanone. Polyphosphoric acid is often used to facilitate this cyclization. The resulting 5-methylindan-4-one can then be reduced to this compound as described previously.

Alternative routes might involve the functionalization of indene, a related unsaturated hydrocarbon. researchgate.net However, these methods can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification steps to isolate the desired this compound.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods to produce chiral derivatives of this compound is an area of significant research interest, particularly for applications in pharmaceuticals and materials science. acs.org These strategies aim to control the stereochemistry at the hydroxyl-bearing carbon, leading to the formation of a single enantiomer.

One-pot catalytic enantioselective methods have been developed for the synthesis of chiral indan-1-ol derivatives, which can be adapted for this compound. acs.org These often involve an asymmetric allylation or alkylation of a suitable precursor, followed by a cyclization reaction. For example, a Brønsted acid-catalyzed allylboration using a chiral BINOL derivative can be followed by a palladium-catalyzed Mizoroki–Heck cyclization to yield optically active 3-methyleneindanes with a tertiary alcohol. acs.org This approach provides high enantiomeric ratios. acs.org

Another strategy involves the kinetic resolution of a racemic mixture of this compound. This can be achieved through enzymatic reactions where one enantiomer is selectively acylated or deacylated, allowing for the separation of the two enantiomers.

Derivatization Strategies of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be broadly categorized into functionalization of the hydroxyl group and modifications of the methyl group and aromatic ring.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization. researchgate.net Common reactions include esterification and etherification.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding esters. This is a straightforward method to introduce a variety of acyl groups.

Etherification: Treatment with alkyl halides in the presence of a strong base, like sodium hydride, results in the formation of ethers. This allows for the introduction of diverse alkyl or aryl substituents at the oxygen atom.

These derivatization methods are crucial for modifying the polarity and biological activity of the parent molecule. researchgate.net

| Reaction Type | Reagents | Product |

| Esterification | Acyl Chloride/Anhydride, Base | Ester Derivative |

| Etherification | Alkyl Halide, Strong Base | Ether Derivative |

Modifications of the Methyl Group and Aromatic Ring

The methyl group and the aromatic ring of this compound also provide opportunities for further functionalization.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions, such as nitration or bromination, can introduce functional groups onto the benzene ring. For instance, bromination of 5-methylindan-1-one, a precursor to this compound, using N-bromosuccinimide (NBS) in sulfuric acid can yield bromo-substituted derivatives. nih.gov It is important to note that such reactions can produce regioisomers. nih.gov

Methyl Group Functionalization: While direct functionalization of the methyl group can be challenging, it can be achieved through radical halogenation followed by nucleophilic substitution.

These modifications can significantly alter the electronic and steric properties of the molecule, leading to derivatives with tailored characteristics.

Formation of Fused-Ring Systems Incorporating this compound

The 5-methylindan (B54010) framework serves as a valuable building block for the synthesis of more complex, fused-ring systems, particularly in the realm of natural product synthesis. The conversion of 5-methylindan-1-one, a direct precursor to this compound, into tricyclic indole (B1671886) alkaloids demonstrates a key application of this scaffold.

A notable example is the synthesis of Dilemmaone B, a naturally occurring tricyclic indole alkaloid. nih.gov The synthesis commences with the commercially available 5-methylindan-1-one. The key transformation involves a series of reactions to build the indole ring fused to the indane moiety.

The initial steps involve the conversion of 5-methylindan-1-one to 6-amino-5-methylindan-1-one. nih.gov This intermediate is then subjected to further reactions, such as a Kosugi-Migita-Stille cross-coupling and a reductive cyclization, to construct the final fused heterocyclic system. nih.gov

Another strategy involves the functionalization of the indanone ring to create precursors for cyclization reactions. For instance, indanone derivatives can be converted to hydrazones, which can then react with active methylene (B1212753) compounds to furnish fused pyrazoles, oxadiazoles, and triazoles. heteroletters.org While not starting directly from this compound, these methods showcase the versatility of the indanone skeleton, which is intrinsically linked to the target compound, in forming fused heterocyclic systems.

Furthermore, the reaction of α-haloketone derivatives of indanones can be employed to construct fused imidazole (B134444) rings. mdpi.com The general principle involves the condensation of a ring system containing a –C(NH2)=N– moiety with an α-brominated indanone. This reaction proceeds via nucleophilic attack from the ring nitrogen onto the carbon bearing the bromine, leading to the formation of condensed imidazo-heterocyclic systems. mdpi.com

The synthesis of various fused systems starting from indanone precursors is summarized in the table below.

| Starting Material Precursor | Reagents/Conditions | Fused-Ring System Formed | Ref |

| 5-Methylindan-1-one | 1. Nitration, 2. Reduction | 6-Amino-5-methylindan-1-one | nih.gov |

| 6-Amino-5-methylindan-1-one | Kosugi-Migita-Stille coupling, Reductive cyclization | Dilemmaone B (Tricyclic Indole) | nih.gov |

| Indanone Derivative | Hydrazine hydrate, then active methylene compounds | Fused Pyrazoles, Oxadiazoles, Triazoles | heteroletters.org |

| α-Bromo-indanone derivative | Heterocycle with –C(NH2)=N– moiety | Fused Imidazoles (e.g., Imidazo[2,1-b]thiazoles) | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance generation, are increasingly being applied to the synthesis of indanone and indanol derivatives. encyclopedia.pub These approaches focus on improving the efficiency and environmental footprint of key synthetic steps, such as the intramolecular Friedel-Crafts acylation used to form the indanone ring, the precursor to this compound.

One significant green approach is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating. For the synthesis of indanones via Friedel-Crafts protocol, microwave-assisted solventless irradiation has been shown to shorten reaction times from hours to just a few minutes, while also increasing yields and avoiding O-acylated by-products. preprints.org

Another key area of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. A Nazarov cyclization reaction to produce an indanone, for example, was successfully carried out using 4-methyltetrahydropyran (4-MeTHP) as a green solvent. This approach avoided harmful solvents and simplified the work-up process, contributing to a more sustainable synthesis. preprints.org

The development of reusable catalysts is also a cornerstone of green synthetic chemistry. In the context of indanone synthesis, metal triflates have been used as recyclable catalysts for microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This method not only provides good yields of 1-indanones but also allows for the recovery and reuse of the catalyst without a significant loss of activity. beilstein-journals.org

The asymmetric transfer hydrogenation (ATH) of indanones to produce chiral indanols represents another area where green principles can be applied. Using a formic acid/triethylamine mixture as a hydrogen source in a suitable solvent like methanol provides an efficient method for producing enantiomerically enriched cis-3-arylindanols. rsc.org This process can be more advantageous than methods requiring high-pressure hydrogen gas or stoichiometric chiral reagents.

A summary of green chemistry techniques applied to the synthesis of indanone precursors is provided below.

| Green Chemistry Principle | Technique/Method | Application | Advantages | Ref |

| Energy Efficiency | Microwave-assisted synthesis | Intramolecular Friedel-Crafts acylation | Reduced reaction time (hours to minutes), improved yields, cleaner reactions. encyclopedia.pubpreprints.org | encyclopedia.pubpreprints.org |

| Safer Solvents | Use of 4-methyltetrahydropyran (4-MeTHP) | Nazarov cyclization for indanone synthesis | Avoids harmful solvents, simplifies work-up, more sustainable process. | preprints.org |

| Catalysis | Reusable metal triflate catalyst | Microwave-assisted intramolecular Friedel-Crafts acylation | Catalyst can be recovered and reused, good product yields. | beilstein-journals.org |

| Alternative Reagents | Formic acid/triethylamine as hydrogen source | Asymmetric Transfer Hydrogenation (ATH) of indanones | Avoids high-pressure H₂, provides high diastereo- and enantioselectivity. | rsc.org |

Chemical Reactivity and Transformation Studies of 5 Methylindan 4 Ol

Intramolecular Interactions and Conformational Analysis

While specific studies on 5-Methylindan-4-ol are not prevalent, extensive research on related indanol scaffolds, such as 1-indanol (B147123) and 2-indanol (B118314), provides a strong basis for understanding the hydrogen bonding within this molecule. acs.orgnih.govacs.orgnih.gov In molecules containing both a hydroxyl group and an aromatic ring, a key intramolecular interaction is the hydrogen bond formed between the hydrogen of the hydroxyl group and the π-electron cloud of the benzene (B151609) ring (OH···π). acs.orgnih.gov This type of interaction is a significant stabilizing factor. For instance, studies on 2-indanol have shown that the conformer stabilized by this internal hydrogen bond is the most stable form. acs.orgnih.gov

In addition to OH···π bonds, other forms of intramolecular hydrogen bonding can be critical for conformational stability in substituted indanols, such as interactions between hydroxyl and amino groups in aminoindanols (NH···OH). researchgate.net For this compound, the primary intramolecular hydrogen bond expected to influence its conformation is the OH···π interaction, which would "lock" the molecule into a more rigid and stable geometry. jchemrev.com This occurs when a hydrogen donor (the -OH group) and a hydrogen acceptor (the π-system) are present in the same molecule and in close proximity. libretexts.org The strength of these bonds can be categorized from weak (0-4 kcal/mol) to moderate (5-14 kcal/mol), and they are fundamentally electrostatic in nature. utexas.edu

The five-membered cyclopentane (B165970) ring in the indan (B1671822) structure is not planar and undergoes ring-puckering vibrations. acs.orgresearchgate.net This flexibility allows the molecule to exist in multiple conformations, which can interconvert. For substituted indans, this puckering results in substituents on the five-membered ring adopting either pseudo-equatorial or pseudo-axial positions. acs.orgnih.govnih.gov

Quantum chemical calculations and spectroscopic studies on molecules like (S)-1-indanol show that conformers with a pseudo-equatorial substituent are generally more stable and thus more abundant than those with a pseudo-axial substituent. acs.orgnih.govnih.gov For 1-indanol, the pseudo-equatorial conformer is estimated to be approximately four times more populous than the pseudo-axial one. acs.orgnih.gov This preference is due to reduced steric strain in the pseudo-equatorial position. These findings suggest that the hydroxyl group of this compound, being on the five-membered ring, would also exist in an equilibrium between pseudo-equatorial and pseudo-axial conformations, with the former likely being the major conformer. The interconversion between these conformers occurs via low-frequency ring-puckering vibrations. acs.orgnih.gov

| Compound | Conformational Feature | Key Finding | Reference |

|---|---|---|---|

| 1-Indanol | Ring Puckering | Two primary conformations exist; the one with the substituent in the pseudo-equatorial position is about four times more abundant than the pseudo-axial conformer. | acs.orgnih.gov |

| 2-Indanol | Conformer Interchange | Can exist in four possible conformations that interchange through ring-puckering and internal rotation of the OH group. The most stable form is stabilized by an intramolecular OH···π hydrogen bond. | acs.orgnih.gov |

| cis-3-aminoindan-1-ol | Intramolecular H-Bonding | Multiple conformers exist, stabilized by various hydrogen bonds including OH···π, NH···π, and NH···OH. The most stable form is determined by a strong HN···HO interaction. | researchgate.net |

Hydrogen Bonding in Indanol Scaffolds (Relevance to this compound)

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of many chemical transformations for this compound.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a nucleophile. This nucleophilicity is typically enhanced by deprotonation with a base to form a more potent alkoxide nucleophile. A clear example of this reactivity is seen in the reaction of the closely related 7-methyl-4-indanol. rsc.org In a documented synthesis, 7-methyl-4-indanol is treated with cesium carbonate (Cs₂CO₃) to form the corresponding indanoxide. rsc.org This alkoxide then acts as a nucleophile, attacking a tosylated epoxide in a substitution reaction to form a new ether linkage. rsc.org This demonstrates a classic Williamson ether synthesis-type reaction, showcasing the nucleophilic potential of the hydroxyl group on the indan scaffold after activation by a base.

The hydroxyl group of this compound is a secondary alcohol, meaning it can be oxidized to a ketone. This transformation results in the formation of 5-methyl-indan-4-one. Common laboratory reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions utilized in Swern or Dess-Martin periodinane oxidations. The oxidation of a related benzylphenol to form benzylic ethers using silver oxide has also been reported, indicating that various oxidative pathways are possible depending on the reagents used. researchgate.net

Conversely, the parent ketone, 4-hydroxy-5-methyl-indan-1-one, can be reduced to form this compound. A patented method describes this specific transformation via catalytic hydrogenation. google.comgoogle.com In this process, 4-hydroxy-5-methyl-indan-1-one is hydrogenated using a Palladium on carbon (Pd-C) catalyst under hydrogen gas pressure at elevated temperatures (55-60°C), yielding this compound. google.comgoogle.com This reaction involves the reduction of the ketone at the 1-position while leaving the aromatic hydroxyl group intact.

Nucleophilic Characteristics and Reactions

Electrophilic Aromatic Substitution on the Indan Ring System

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. total-synthesis.com The rate and regioselectivity (i.e., the position of substitution) of the reaction are dictated by the electronic properties of the substituents already present on the ring: the hydroxyl group, the methyl group, and the fused alkyl ring. masterorganicchemistry.com

Hydroxyl (-OH) group: This is a strongly activating group due to the ability of its oxygen lone pairs to donate electron density to the ring through resonance. It is a powerful ortho, para-director. masterorganicchemistry.comlkouniv.ac.in

Methyl (-CH₃) group: This is a weakly activating group that donates electron density through an inductive effect. It is also an ortho, para-director. libretexts.org

Fused Alkyl Ring: The alkyl portion of the indan system is also weakly activating and ortho, para-directing. libretexts.org

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions most activated by these groups. The directing effects are summarized below.

| Position on Ring | Directing Influence of -OH (at C4) | Directing Influence of -CH₃ (at C5) | Directing Influence of Fused Ring (at C6/C7) | Overall Activation/Predicted Outcome |

|---|---|---|---|---|

| C6 | meta | ortho | - | Moderately activated. Possible minor product. |

| C7 | ortho | meta | - | Strongly activated. Predicted major product due to the dominant directing effect of the powerful -OH group. |

The hydroxyl group at C4 is the most powerful activating group, and its directing effect will dominate. lkouniv.ac.in It strongly activates the ortho positions (C5 and C3, which is part of the five-membered ring) and the para position (C7). Since C5 is already substituted with a methyl group, the most likely position for electrophilic attack is C7. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to yield the 7-substituted derivative of this compound as the major product. total-synthesis.com

Transition Metal-Catalyzed Transformations Involving this compound

While direct transition metal-catalyzed transformations of this compound are not extensively documented, the reactivity of the closely related indanone and indanol scaffold is well-established in a variety of powerful catalytic C-C and C-N bond-forming reactions. These reactions are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals. The principles derived from these transformations offer significant insight into the potential reactivity of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Mizoroki-Heck reactions, are pivotal for the functionalization of aryl halides. mdpi.com In syntheses starting from indanone precursors, these methods are frequently employed. For instance, the synthesis of the marine alkaloids, dilemmaones, utilizes 5-methylindan-1-one as a starting material. nih.gov The synthetic route involves key steps such as a Kosugi-Migita-Stille cross-coupling and a reductive cyclization catalyzed by a transition metal. nih.gov

A notable application is the intramolecular Mizoroki-Heck reaction, which can be used to construct the indanol skeleton. A one-pot method combining a Brønsted acid-catalyzed allylboration with a palladium-catalyzed Mizoroki–Heck cyclization has been developed to produce 1-alkyl-3-methyleneindan-1-ols with high enantiomeric purity. acs.org This protocol demonstrates the utility of palladium catalysis in forming the cyclic structure and installing key functional groups. acs.org These strategies typically involve the conversion of the indanol's hydroxyl group into a better leaving group (like a triflate) or using a halogenated indane precursor to facilitate the catalytic cycle. acs.org

The following table summarizes representative transition metal-catalyzed reactions involving the indane scaffold, which are indicative of the potential transformations for derivatives of this compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions on the Indane Framework

| Reaction Type | Catalyst / Reagents | Substrate Type | Product Type | Yield | Ref |

|---|---|---|---|---|---|

| Mizoroki-Heck Cyclization | PdCl₂(PPh₃)₂ / N₂H₄·H₂O | Allyl-substituted bromobenzyl alcohol derivative | (1S)-3-Methyleneindanol derivative | 75% | acs.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Dihalopyrazine and an indole (B1671886) derivative | Cross-coupled biaryl system | 71% | mdpi.com |

| Reductive Cyclization | H₂, Transition Metal Catalyst | 2-Nitrostyrene derivative | Indole derivative | - | nih.gov |

| Kosugi-Migita-Stille Coupling | Palladium Catalyst | Aryl halide and vinyl stannane | Styrene derivative | - | nih.gov |

Note: The table presents data for analogous indane structures to illustrate the catalytic potential.

Photochemical Reactivity Mechanisms

The photochemical behavior of indanols and related indanones is characterized by several key reaction mechanisms, primarily initiated by the absorption of UV light. msu.edu These reactions often proceed through excited states and reactive intermediates like biradicals and photoenols, leading to cyclizations, rearrangements, and fragmentations. researchgate.netacs.org

A common photochemical pathway for aromatic ketones is intramolecular hydrogen atom abstraction. researchgate.net For instance, the photocyclization of α-arylacetophenones to form 2-indanols proceeds via a 1,5-hydrogen abstraction from an ortho-alkyl group by the excited carbonyl group, forming a 1,4-biradical which then cyclizes. acs.org Similarly, o-alkylphenacyl compounds can undergo photoenolization via their triplet excited state. researchgate.net This process is a key step in the synthesis of substituted indan-1-ones. researchgate.net

Another significant mechanism is the Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to cleavage or cyclization. numberanalytics.com In a related example, the UV irradiation of racemic 2-methyl-2-isobutylindan-1-one generates 2-methylinden-3-ol through a Norrish type-II photorearrangement. rsc.org This indenol intermediate can then be protonated enantioselectively in the presence of a chiral catalyst. rsc.org The efficiency and outcome of these photochemical reactions are highly dependent on factors such as the solvent, substrate structure, and the presence of sensitizers or quenchers. researchgate.netnumberanalytics.com For example, irradiating a reactant in acetone, which acts as both a solvent and a triplet sensitizer, can lead to exclusive product formation in high yield. researchgate.net

The fundamental mechanisms governing the photochemical reactivity of the indanol/indanone scaffold are summarized below.

Table 2: Key Photochemical Reactivity Mechanisms for Indanol Analogs

| Mechanism | Intermediate Species | Typical Products | Key Features | Ref |

|---|---|---|---|---|

| Intramolecular H-Abstraction | 1,4-Biradicals | Cyclic alcohols (Indanols) | Initiated by n→π* excitation of a carbonyl group, followed by cyclization of the biradical. | researchgate.netacs.org |

| Photoenolization | Photoenols (from triplet state) | Indanones, Benzofuranones | Involves intramolecular hydrogen transfer to form a transient enol, which can be trapped or tautomerize. Structural modifications can alter the reaction pathway. | researchgate.net |

| Norrish Type II Rearrangement | 1,4-Biradicals, Indenols | Alkenes, Carbonyl fragments, cyclobutanols | Involves intramolecular γ-hydrogen abstraction by an excited carbonyl. Can lead to enantioselective protonation of the resulting enol. | numberanalytics.comrsc.org |

Computational and Theoretical Investigations of 5 Methylindan 4 Ol

Mechanistic Biological Interactions of 5 Methylindan 4 Ol and Its Derivatives in Vitro

Evaluation of Antimicrobial and Antitubercular Activities (In Vitro Mechanistic Insights)

Derivatives of indanone, the core structure of 5-Methylindan-4-ol, have demonstrated notable antimicrobial and antitubercular properties in various in vitro studies.

The antimicrobial and antitubercular effects of indanone derivatives are often attributed to their ability to inhibit specific enzymes crucial for the survival of microorganisms. For instance, certain indole (B1671886) derivatives have been found to inhibit enzymes like tyrosinase. mdpi.com Kinetic studies, such as Lineweaver-Burk plots, have been employed to elucidate the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. mdpi.complos.org A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org In contrast, a non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its activity. plos.org Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. plos.orgnih.gov

For example, studies on certain carvacrol (B1668589) derivatives have shown both mixed-type and non-competitive inhibition of mushroom tyrosinase. plos.org Some of these derivatives were found to form an irreversible complex with the enzyme. plos.org Similarly, indole-thiourea derivatives have been identified as competitive inhibitors of mushroom tyrosinase. mdpi.com

In the context of antibacterial action, molecular docking studies have suggested that some indolylmethylen-thioxothiazolidine derivatives may act by inhibiting enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. mdpi.com

The biological potency of these compounds is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural modifications affect the antimicrobial and antitubercular activities.

Key findings from various studies indicate that:

Substituents on the aromatic ring: The type and position of substituents on the aromatic ring of the indanone or related heterocyclic structures play a crucial role. For instance, in a series of indole-thiourea derivatives, halogen substitution influenced tyrosinase inhibitory activity, with smaller halogens like fluorine enhancing the interaction with the enzyme. mdpi.com Electron-withdrawing groups on the benzene (B151609) ring have also been shown to confer superior inhibitory activity compared to electron-donating groups. mdpi.com

Nature of the heterocyclic ring: The type of heterocyclic ring fused or linked to the indanone core can impact activity. For example, in a study of azaindole derivatives with activity against Trypanosoma cruzi, the azaindole moiety was found to be crucial for potency. dndi.org

Side chains and linkers: Modifications to side chains and linker groups can significantly alter biological activity. In a series of betulinic acid derivatives with anti-HIV activity, both linear and cyclic diamines of similar length in the side chain resulted in potent compounds. nih.gov

The following table summarizes the structure-activity relationship findings for some indanone-related derivatives:

| Compound Series | Key Structural Features | Impact on Biological Activity |

| Indole-thiourea derivatives | Halogen substitution on the benzene ring | Smaller halogens (e.g., fluorine) and electron-withdrawing groups enhance tyrosinase inhibitory activity. mdpi.com |

| Azaindole derivatives | Azaindole moiety | Crucial for potency against Trypanosoma cruzi. dndi.org |

| Betulinic acid derivatives | Side chain modifications (linear vs. cyclic diamines) | Both linear and cyclic diamines of similar length led to potent anti-HIV compounds. nih.gov |

Specific Mechanisms of Action (e.g., Enzyme Inhibition)

Role as Intermediates in Bioactive Molecule Synthesis

This compound and its parent compound, 1-indanone (B140024), are valuable intermediates in the synthesis of a wide range of biologically active molecules. beilstein-journals.org The 1-indanone scaffold is a key structural component in many compounds with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. beilstein-journals.org

For instance, 1-indanones are precursors for the synthesis of derivatives that have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease. beilstein-journals.org They can be synthesized through various methods, such as the cyclization of 3-arylpropionic acids. beilstein-journals.org The resulting 1-indanone can then be further modified to introduce different functional groups and build more complex bioactive molecules. beilstein-journals.org

The synthesis of 5-hydroxy-4-methyl-indan-1-one, a closely related compound, has been documented as a step in the preparation of more complex molecules. google.com This highlights the role of substituted indanones as building blocks in medicinal chemistry.

Interaction with Biomolecules (e.g., Proteins, Enzymes) (In Vitro Mechanistic Studies)

The biological effects of this compound derivatives are a direct result of their interactions with various biomolecules, particularly proteins and enzymes. These interactions can be studied in vitro using a variety of techniques to understand the underlying mechanisms of action.

The inhibition of enzymes by these compounds is a key aspect of their biological activity. In vitro kinetic studies are essential to characterize the nature and potency of this inhibition. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and the substrate.

The data obtained from these experiments can be used to determine important kinetic parameters such as:

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. mdpi.comnih.gov

Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. mdpi.complos.org

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Changes in Km in the presence of an inhibitor can help determine the type of inhibition. mdpi.comlibretexts.org

For example, kinetic studies on an indole-thiourea derivative (compound 4b) showed that it competitively inhibited mushroom tyrosinase, with KM values increasing in a concentration-dependent manner. mdpi.com The Ki values for this compound were in the nanomolar range, indicating potent inhibition. mdpi.com Similarly, kinetic analysis of carvacrol derivatives revealed mixed-type and non-competitive inhibition of tyrosinase, with Ki values in the micromolar to nanomolar range. plos.org

The following table presents a summary of enzyme inhibition kinetic data for some indanone-related derivatives:

| Inhibitor | Enzyme | Inhibition Type | IC50 (µM) | Ki |

| Indole-thiourea derivative (4b) | Mushroom Tyrosinase | Competitive | 5.9 ± 2.47 | 1.68 x 10-7 M |

| Carvacrol derivative (4c) | Mushroom Tyrosinase | Mixed-type | 16.69 | 19 µM |

| Carvacrol derivative (6b) | Mushroom Tyrosinase | Mixed-type | 16.69 | 10 µM |

| Carvacrol derivative (6c) | Mushroom Tyrosinase | Non-competitive | 0.0167 | 0.05 µM |

| Indole-thiazolidine-2,4-dione derivative (5w) | Tyrosinase | Mixed-type | 11.2 | Not Reported |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. mdpi.comnih.gov This method provides valuable insights into the binding mode and interactions between the inhibitor and its target protein at the molecular level.

Docking studies can help to:

Identify the binding site of the inhibitor on the enzyme. mdpi.com

Predict the binding affinity (docking score) of the inhibitor.

Visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues in the binding site. plos.org

For instance, molecular docking studies of indole-thiourea derivatives with mushroom tyrosinase and human tyrosinase-related protein 1 (TYRP1) revealed that the most potent inhibitor, compound 4b, had superior binding energies compared to the standard inhibitor, kojic acid. mdpi.com The docking analysis showed that this compound formed strong hydrogen bonds with the enzyme. mdpi.com In another study, docking of carvacrol derivatives into the active site of mushroom tyrosinase showed that the most active compound had the highest binding affinity and interacted with a key histidine residue in the active site. plos.org

Molecular docking has also been used to elucidate the probable mechanism of action of antibacterial compounds. For example, docking studies of indolylmethylen-thioxothiazolidine derivatives suggested that their antibacterial activity might be due to the inhibition of E. coli MurB enzyme. mdpi.com

Enzyme Binding and Inhibition Kinetics (In Vitro)

Cellular Mechanism Studies (In Vitro)

In vitro research into the cellular mechanisms of this compound and its related derivatives has primarily focused on their interactions with specific cellular receptors and their effects on cellular processes such as proliferation, differentiation, and signaling pathways. These studies, conducted on various cell lines, have elucidated the roles of these compounds as antagonists for certain receptors and their potential cytotoxic effects.

One of the most extensively studied derivatives is erythro-dl-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol, commonly known as ICI 118,551. This compound has been characterized as a potent and selective β2-adrenoceptor antagonist. In studies using human lung mast cells, ICI 118,551 was shown to antagonize the inhibitory effects of isoprenaline on histamine (B1213489) release with high affinity. Radioligand binding assays on membranes from purified human lung mast cells confirmed that ICI 118,551 binds with high affinity to a homogeneous population of β2-adrenoceptors. In contrast, its affinity for β1-adrenoceptors was significantly lower, highlighting its selectivity. These findings indicate that the compound's mechanism involves blocking the β2-adrenoceptor, thereby preventing the downstream signaling that would normally inhibit mast cell degranulation.

Further in vitro studies on human right atrial tissue demonstrated the functional antagonism of ICI 118,551 at β-adrenoceptors. jacc.org The compound was used to block β2-adrenoceptors to isolate and study the effects of catecholamines on β1-adrenoceptor stimulation, which influences contractile force in the heart muscle. jacc.org

Another derivative, (2R,3R)-rel-3-isopropylamino-1-(7-methylindan-4-yloxy)-butan-2-ol hydrochloride (ICI), has been utilized in studies of adipogenesis in human adipose-derived mesenchymal stem cells (hASCs). d-nb.info This compound, identified as an estrogen receptor (ER) antagonist, was observed to suppress adipogenesis induced by Bisphenol A (BPA). d-nb.info The study suggested that BPA may regulate the differentiation of preadipocytes into adipocytes through a non-classical ER pathway, and the antagonistic action of the indan (B1671822) derivative on this pathway leads to the downregulation of adipogenic protein expression. d-nb.info

The cytotoxic potential of indanone derivatives has also been a subject of in vitro investigation. An ethanolic extract from the leaves of Erythrophleum succirubrum, containing the compound 2-(2-Furyl)-5,6-dimethoxy-3-methylindan-1-one, demonstrated significant cytotoxic effects against the human cholangiocarcinoma cell line KKU-M213. nih.govresearchgate.net The cytotoxicity was found to be both dose- and time-dependent, as measured by MTT assays. nih.govresearchgate.net The extract showed high potency, with low IC50 values after extended exposure. nih.govresearchgate.net Additionally, a broad review of 1-indanone derivatives has highlighted their significant in vitro cytotoxicity against several human cancer cell lines, including A549 (lung carcinoma), HCT116 (colon carcinoma), and B16-PRIM (melanoma). beilstein-journals.org

A derivative of 7-methylindan-4-ol, ICI 118,551, was also tested for cytotoxicity on Normal Human Dermal Fibroblasts (NHDFs) using an MTT assay, and no cytotoxicity was observed at the tested concentrations. google.com This compound was investigated for its ability to induce fibroblast contraction of the extracellular matrix, a process relevant to skin tightening. google.com

Research Findings on Cellular Interactions:

| Compound | Cell Line/Tissue | Observed Cellular Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| ICI 118,551 (erythro-dl-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol) | Human Lung Mast Cells | Selective β2-adrenoceptor antagonism | High-affinity binding to β2-adrenoceptors (pKi: 8.9); antagonized isoprenaline-induced inhibition of histamine release (apparent pKB: 9.5). | |

| ICI 118,551 | Human Right Atrium | β2-adrenoceptor blockade | Used to block β2-ARs to study selective β1-AR stimulation of contractile force. | jacc.org |

| (2R,3R)-rel-3-isopropylamino-1-(7-methylindan-4-yloxy)-butan-2-ol hydrochloride (ICI) | Human Adipose-Derived Mesenchymal Stem Cells (hASCs) | Estrogen Receptor (ER) antagonism | Suppressed Bisphenol A-induced adipogenesis by downregulating FABP4 protein levels. | d-nb.info |

| ICI 118,551 | Normal Human Dermal Fibroblasts (NHDFs) | Induction of fibroblast contraction | No cytotoxicity observed via MTT assay; induces contraction of the extracellular matrix. | google.com |

Cytotoxicity of Indanone Derivatives (In Vitro):

| Derivative | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 2-(2-Furyl)-5,6-dimethoxy-3-methylindan-1-one (in E. succirubrum extract) | KKU-M213 (Cholangiocarcinoma) | Cytotoxicity | 65.22 µg/mL (24h), 1.19 µg/mL (96h) (for crude extract) | nih.govresearchgate.net |

| Benzoabicoviromycin (Indanone derivative) | A549 (Lung Carcinoma) | Cytotoxicity | 5.01-5.48 mg/mL | beilstein-journals.org |

| Benzoabicoviromycin (Indanone derivative) | HCT116 (Colon Carcinoma) | Cytotoxicity | 1.47-1.41 mg/mL | beilstein-journals.org |

| Benzoabicoviromycin (Indanone derivative) | B16-PRIM (Melanoma) | Cytotoxicity | 0.16 mg/mL | beilstein-journals.org |

Environmental and Biogeochemical Studies of 5 Methylindan 4 Ol

Microbial Degradation Pathways and Mechanisms

The ability of microbial communities to degrade cyclic and aromatic hydrocarbons is a cornerstone of natural attenuation and bioremediation strategies. While direct studies on the microbial degradation of 5-methylindan-4-ol are not extensively documented, the metabolic pathways for structurally similar compounds, such as indan (B1671822) and other substituted aromatics, provide a strong basis for inferring its likely fate in microbially active environments.

Research has identified several microbial genera with the capacity to degrade indan and its derivatives. These microorganisms are often isolated from environments contaminated with petroleum hydrocarbons or industrial effluents, indicating their adaptation to utilize such compounds as carbon and energy sources. The degradation of this compound is likely carried out by similar microbial consortia.

Key bacterial genera known for their ability to degrade aromatic hydrocarbons include Rhodococcus and Pseudomonas. jmb.or.kr Strains of Rhodococcus are particularly noted for their metabolic versatility and their capacity to degrade a wide array of aromatic compounds, including those with complex structures. jmb.or.krnih.gov For instance, Rhodococcus sp. strain DK17 has been shown to grow on o-xylene, a compound structurally analogous to the aromatic ring of this compound. nih.gov Similarly, various Pseudomonas species are well-documented degraders of polycyclic aromatic hydrocarbons (PAHs) and other aromatic molecules. elsevier.es It is highly probable that strains from these genera possess the enzymatic machinery to initiate the breakdown of this compound.

The following table summarizes microbial strains that have been identified as capable of degrading indan or structurally related aromatic compounds, suggesting their potential role in the biodegradation of this compound.

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Rhodococcus sp. strain p52 | Diesel, Phenanthrene, Anthracene | Capable of utilizing petroleum hydrocarbons as a sole carbon source. |

| Rhodococcus wratislaviensis KT112-7 | o-Phthalic acid, Benzoic acid, Biphenyl | Demonstrates degradation of various aromatic acids. researchgate.net |

| Rhodococcus sp. strain DK17 | o-Xylene, Toluene, Ethylbenzene | Utilizes a range of monocyclic aromatic hydrocarbons for growth. nih.gov |

| Pseudomonas sp. | Naphthalene, Pyrene, Chrysene | Shows partial degradation of various polycyclic aromatic hydrocarbons. elsevier.es |

| Pseudomonas aeruginosa NG4 | Naphthalene, Anthracene, Phenanthrene | Efficiently degrades several PAHs. nih.gov |

The enzymatic breakdown of indan-related compounds typically commences with oxidation reactions catalyzed by oxygenases and dehydrogenases. For this compound, the degradation pathway is likely initiated by an attack on either the hydroxyl group or the aromatic ring.

A key enzyme in the metabolism of indanols is indanol dehydrogenase . ontosight.aiwikipedia.org This enzyme catalyzes the oxidation of the hydroxyl group of indan-1-ol to the corresponding ketone, indan-1-one, using NAD(P)+ as a cofactor. ontosight.aiwikipedia.org It is plausible that a similar dehydrogenase acts on this compound, converting it to 5-methylindan-4-one. This initial oxidation step is crucial as it prepares the molecule for subsequent ring cleavage. Multiple forms of indanol dehydrogenase have been isolated, showing broad substrate specificity for alicyclic alcohols. nih.gov

Following the initial oxidation of the hydroxyl group, the aromatic ring is likely targeted by dioxygenases . These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. For instance, in the degradation of indan by Rhodococcus sp. strain DK17, a dioxygenase hydroxylates the aromatic ring. nih.gov A similar mechanism acting on 5-methylindan-4-one would likely result in the formation of a dihydroxylated intermediate. Subsequent meta-cleavage of the aromatic ring by another dioxygenase would break open the cyclic structure, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle.

The presence of a methyl group on the aromatic ring of this compound may influence the regioselectivity of the initial dioxygenase attack. Studies on the degradation of substituted indoles have shown that the position of a methyl group can inhibit the initial enzymatic attack, potentially making the compound more persistent in the environment compared to its unsubstituted counterpart. nih.gov

Identification of Microbial Strains Capable of Indanol Degradation

Photodegradation Mechanisms in Environmental Systems

In addition to microbial degradation, abiotic processes such as photodegradation can contribute to the transformation of organic compounds in the environment. The photodegradation of phenolic compounds, which share the hydroxylated aromatic moiety of this compound, has been extensively studied and provides insights into its likely photochemical fate. openresearchlibrary.orgmdpi.comresearchgate.net

The primary mechanism of photodegradation for phenolic compounds in aqueous environments involves the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). openresearchlibrary.org This process is often mediated by natural photosensitizers present in surface waters, such as dissolved organic matter. Under UV or even visible light, these sensitizers can generate •OH, which can then attack the aromatic ring of this compound. openresearchlibrary.org

The reaction of hydroxyl radicals with the aromatic ring can proceed through several pathways, including:

Hydroxylation: Addition of more hydroxyl groups to the aromatic ring, forming di- or tri-hydroxylated intermediates.

Ring Cleavage: Opening of the aromatic ring, leading to the formation of smaller, more biodegradable organic acids.

Polymerization: Formation of larger, humic-like substances.

The efficiency of photodegradation can be influenced by various environmental factors, including pH, the concentration of dissolved organic matter, and the presence of other inorganic species in the water. ije.ir For instance, the pH of the water can affect the speciation of the phenolic compound and the surface charge of any photocatalytic minerals present, thereby influencing the rate of degradation. ije.ir While specific studies on the photodegradation of this compound are lacking, its structural similarity to other phenolic pollutants suggests that it is susceptible to transformation by sunlight in surface waters.

Role of this compound in Natural Product Biogenesis

While primarily considered a synthetic compound, indane derivatives are also found in nature. A notable example is the family of tricyclic indole (B1671886) alkaloids known as dilemmaones . The synthesis of these complex natural products has been a subject of interest in organic chemistry.

Recent synthetic routes developed to produce dilemmaones A and B have utilized 5-methylindan-1-one as a key starting material. nih.gov Dilemmaone B is prepared in five steps from 5-methylindan-1-one. nih.gov Given that this compound can be enzymatically oxidized to 5-methylindan-4-one, it is conceivable that this compound or a closely related derivative could serve as a precursor or intermediate in the natural biosynthetic pathway of such alkaloids, should one exist. The biotransformation of 5-indanol (B105451) has been studied, indicating that microbial systems can modify the indanol scaffold. researchgate.net

The biosynthesis of dilemmaones A-C, which possess a C6-C7 fused cyclopentanone (B42830) on an indole core, is thought to potentially involve the construction of the indane ring system first, followed by the formation of the indole ring. nih.govwvu.eduwvu.edu Although the precise natural biosynthetic pathway of dilemmaones has not been fully elucidated, the use of a 5-methylindan (B54010) derivative in their laboratory synthesis points to a possible role for such structures as building blocks in nature. Further investigation into the producing organisms, likely marine sponges, could reveal the enzymatic steps involved and clarify whether this compound is part of this natural product's biogenesis.

Future Research Directions and Unexplored Avenues for 5 Methylindan 4 Ol

Novel Synthetic Methodologies

Current synthetic approaches to 5-Methylindan-4-ol are not extensively documented in the literature. The development of novel, efficient, and stereoselective synthetic routes is a crucial first step to unlocking its full potential. Future research could focus on the following areas:

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of this compound is of high importance, as the biological activity of chiral molecules is often enantiomer-dependent. Drawing inspiration from the synthesis of other chiral indanols, such as (S)-1-indanol, asymmetric reduction of the corresponding ketone, 4-hydroxy-5-methyl-1-indanone, could be explored using chiral catalysts.

Catalytic Routes from Readily Available Precursors: Research into the development of catalytic methods starting from inexpensive and readily available precursors would be highly valuable. For instance, investigations into the cyclization of appropriately substituted phenylpropanes or related structures could yield efficient pathways. A potential precursor is 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one, which is commercially available.

Flow Chemistry Approaches: The application of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This would be a novel approach for this specific compound.

| Potential Synthetic Precursor | CAS Number | Molecular Formula | Availability |

| 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | 1092553-17-7 | C10H10O2 | Commercially Available 001chemical.combldpharm.com |

| 5-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | 103203-78-7 | C10H10O2 | Commercially Available aksci.com |

Advanced Computational Characterization

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. While basic properties are known, a deep computational analysis is an unexplored avenue.

Conformational Analysis and Spectroscopic Prediction: A thorough conformational analysis of this compound using quantum chemical (QC) calculations, such as Density Functional Theory (DFT), would provide insights into its three-dimensional structure and the relative energies of its conformers. Such studies have been successfully applied to other substituted indans, like (S)-1-indanol, to understand ring puckering and substituent orientations. nih.gov These calculations can also predict vibrational absorption and vibrational circular dichroism (VCD) spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov

Prediction of Physicochemical Properties: Computational methods can be employed to predict a range of physicochemical properties of this compound. For example, predicted collision cross-section (CCS) values, which are related to the molecule's shape and size, can be calculated and compared with experimental values from ion mobility spectrometry. uni.lu

Molecular Docking Studies: To explore its potential biological activity, molecular docking studies could be performed to predict the binding affinity of this compound to various biological targets. This approach has been used for other indane derivatives to identify potential anti-tubercular agents.

| Predicted Property | Methodology | Potential Insights |

| Conformational Isomers | Density Functional Theory (DFT) | Understanding of 3D structure and stability |

| Vibrational Spectra (IR, VCD) | Quantum Chemical (QC) Calculations | Structural confirmation and stereochemical analysis nih.gov |

| Collision Cross Section (CCS) | CCSbase or similar tools | Information on molecular shape and size uni.lu |

| Binding Affinity | Molecular Docking | Prediction of potential biological targets |

Exploration of New Mechanistic Applications

The reactivity of the hydroxyl group and the aromatic ring in this compound opens up possibilities for its use in novel reaction mechanisms.

Catalyst and Ligand Development: The indanol scaffold is a key component in various chiral ligands used in asymmetric catalysis. Future research could explore the use of this compound as a precursor for novel chiral ligands. For example, it could be incorporated into N-heterocyclic carbene (NHC) ligand frameworks.

Radical-Mediated Reactions: The indane structure can participate in radical reactions. For instance, metalloradical catalysis has been used for the synthesis of substituted 1H-indenes. acs.org Mechanistic studies, supported by DFT calculations, revealed a stepwise process involving a cobalt(III)-carbene radical. acs.org Investigating the behavior of this compound in similar radical-mediated transformations could lead to new synthetic methodologies.

Photocatalysis: The electronic properties of the phenolic ring in this compound suggest its potential use in photocatalytic reactions, either as a substrate or as a component of a photocatalytic system.

Interdisciplinary Research Opportunities

The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields.

Q & A

Q. What are the key methodological considerations for synthesizing 5-Methylindan-4-ol, and how can reaction conditions be optimized?

Answer: Synthesis of this compound involves selecting appropriate starting materials (e.g., indan derivatives), optimizing reaction parameters (temperature, catalysts, solvent systems), and validating purity through techniques like recrystallization or chromatography. For example:

- Reagent selection : Use methylating agents (e.g., methyl iodide) under controlled conditions to introduce the methyl group.

- Purification : Post-synthesis, employ column chromatography with polar/non-polar solvent gradients to isolate the compound.

- Validation : Confirm structural integrity via H/C NMR and mass spectrometry.

Researchers must retain raw data (reaction logs, spectra) for ≥5 years to ensure reproducibility and prevent misuse .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer: A multi-technique approach is recommended:

- Spectroscopy : NMR (H/C) to confirm substituent positions; IR to identify functional groups (e.g., hydroxyl).

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade samples).

- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation.

Documentation of instrument calibration and raw spectra is critical for peer validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Exposure management : Immediate flushing with water for 15+ minutes in case of eye/skin contact; medical consultation if ingested .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines.

Safety data sheets (SDS) must be accessible, and protocols reviewed annually .

Q. How can preliminary biological activity studies for this compound be designed to ensure reliability?

Answer:

- In vitro assays : Use dose-response curves (e.g., IC for enzyme inhibition) with positive/negative controls.

- Cell-based models : Validate cytotoxicity via MTT assays across multiple cell lines.

- Replicates : Triplicate experiments to account for variability.

Ethical approval and conflict-of-interest declarations are mandatory .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results) for this compound?

Answer:

- Root-cause analysis : Identify methodological discrepancies (e.g., solvent polarity affecting solubility, assay sensitivity thresholds).

- Replication : Repeat experiments under standardized conditions.

- Meta-analysis : Systematically compare findings across studies using tools like PRISMA guidelines to resolve inconsistencies .05 文献检索Literature search for meta-analysis02:58

Principal contradictions (e.g., conflicting mechanistic hypotheses) should be prioritized to refine research questions .

Q. What strategies are effective for integrating qualitative and quantitative data in this compound research (e.g., structure-activity relationships)?

Answer:

- Mixed-methods design : Combine computational docking (quantitative) with spectroscopic validation (qualitative) to correlate molecular interactions with observed bioactivity.

- Triangulation : Cross-validate findings using independent datasets (e.g., crystallographic data vs. thermodynamic stability calculations).

This approach mitigates limitations of singular methodologies .

Q. How can long-term stability studies of this compound be structured to predict degradation pathways?

Answer:

- Accelerated aging : Expose samples to elevated temperatures/humidity, monitoring degradation via LC-MS.

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

- Degradant identification : Isolate and characterize byproducts via high-resolution mass spectrometry.

Data must be archived in open repositories (e.g., Zenodo) with anonymized metadata .

Q. What are the challenges in conducting meta-analyses of this compound’s pharmacological properties, and how can they be mitigated?

Answer:

- Heterogeneity : Address variability in experimental designs (e.g., dosing, model organisms) using subgroup analysis.

- Quality assessment : Apply QUADAS-2 criteria to exclude low-methodological-quality studies .

- Publication bias : Include grey literature (preprints, theses) to minimize overestimation of effects.

Transparent reporting via PRISMA checklists is essential .

Data Presentation Guidelines

- Raw data : Store in appendices; include representative processed datasets in the main text (e.g., NMR peak lists, IC values) .

- Tables : Summarize reaction yields, spectroscopic data, and bioactivity results with error margins (SD/SEM).

- Ethical compliance : Declare data ownership and sharing protocols to prevent team conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.